molecular formula C12H13ClN2O B1511786 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1137278-45-5

4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No. B1511786
CAS RN: 1137278-45-5
M. Wt: 236.7 g/mol
InChI Key: MFGIVPTZAMUOSU-UHFFFAOYSA-N
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Description

“4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a chemical compound with the molecular formula C12H13ClN2O . It is a solid substance at room temperature .


Physical And Chemical Properties Analysis

“4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a solid substance at room temperature . The molecular weight of the compound is 236.7 g/mol.

Scientific Research Applications

Synthesis and Biological Activity

  • Indazole-Derived HMG-CoA Reductase Inhibitors : A study by Kim and Jahng (1995) investigated the synthesis of new hypolipemic agents where a substituted indazole nucleus is connected to tetrahydro-4-hydroxy-2H-pyran-2-one. These compounds showed significant inhibitory activity against microsomal HMG-CoA reductase in rat liver, highlighting their potential as cholesterol-lowering agents (Kim & Jahng, 1995).

Chemical and Structural Analysis

  • Crystal Structure of Indazole Compounds : El Ghozlani et al. (2014) reported the crystal structure of an indazole derivative, providing insights into its chemical structure and bonding, including intramolecular hydrogen bonding, which could influence its chemical properties and interactions (El Ghozlani et al., 2014).

Fluorescent Dyes and Sensing Applications

  • Fluorescent Dyes with Indazole Backbone : Wrona-Piotrowicz et al. (2022) developed highly fluorescent dyes containing a pyrazoolympicene backbone integrated with an indazole unit. These dyes showed bright fluorescence in solution and potential for sensing strongly acidic environments (Wrona-Piotrowicz et al., 2022).

NMR Spectroscopy Studies

  • 19F-NMR Analysis of N-CHF2 Derivatives : García-Pérez et al. (2017) conducted a study on the anisochrony of fluorine atoms in CHF2 group linked to a pyrazole ring, part of a specific indazole derivative. This research provides valuable insights for understanding the electronic environment and molecular conformation in such compounds (García-Pérez et al., 2017).

Synthesis and Characterization

  • Microwave-Assisted Synthesis and Antioxidant Properties : Polo et al. (2016) presented a method for synthesizing tetrahydroindazoles using microwave irradiation, leading to improved yields and shortened reaction times. The antioxidant properties of these derivatives were also evaluated, demonstrating potential biomedical applications (Polo et al., 2016).

Medicinal Chemistry

  • Synthesis and Evaluation Against Leishmania Donovani : El Ghozlani et al. (2019) synthesized novel indazole-pyrone hybrids and evaluated their anti-leishmanial activity. This research is significant for developing new therapeutic agents against parasitic diseases (El Ghozlani et al., 2019).

properties

IUPAC Name

4-chloro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGIVPTZAMUOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735597
Record name 4-Chloro-1-(oxan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

CAS RN

1137278-45-5
Record name 4-Chloro-1-(oxan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDAZOLE DERIVATIVE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 1 L flask with mechanical stirrer was added 4-chloro-1H-indazole (75.0 g, 0.492 mol), pyridinium p-toluenesulfonate (1.24 g, 4.92 mmol), CH2Cl2 (500 ml) and 3,4-dihydro-2H-pyran (98.6 ml, 1.08 mol). With stirring, this mixture was heated to 45° C. for 16 hours. Analysis of reaction mixture shows production of both isomers of product. Cooled reaction to 25° C. and added CH2Cl2 (200 ml). Washed the solution with water (300 ml) and saturated NaHCO3 (250 ml). Dried the organics with MgSO4 and concentrated to dryness. Purified the crude product by dissolving in EtOAc/hexanes (4:6, 1 L) and adding SiO2 (1.2 L). The mixture was filtered and the cake was washed with EtOAc/Hexanes (4:6, 2 L). The organics were concentrated in vacuo to yield 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole 110.2 g (95%) as an orange solid. Isomer 1: 1H NMR (400 MHz, CDCl3) δ 8.10 (d, J=1 Hz, 1H), 7.50 (dd, J=9 Hz, 1 Hz 1H), 7.29 (dd, J=9 Hz, 8 Hz 1H), 7.15 (dd, J=8 Hz, 1 Hz 1H) 5.71 (dd, J=9 Hz, 3 Hz 1H) 4.02 (m, 1H) 3.55 (m, 1H) 2.51 (m, 1H) 2.02 (m, 2H) 1.55 (m, 3H). LCMS (ESI pos) m/e 237 (M+1); Isomer 2: 1H NMR (400 MHz, CDCl3) δ 8.25 (d, J=1 Hz, 1H), 7.62 (dd, J=9 Hz, 1 Hz 1H), 7.20 (dd, J=9 Hz, 8 Hz 1H), 7.06 (dd, J=8 Hz, 1 Hz 1H) 5.69 (dd, J=9 Hz, 3 Hz 1H) 4.15 (m, 1H) 3.80 (m, 1H) 2.22 (m, 2H) 2.05 (m, 1H) 1.75 (m, 3H). LCMS (ESI pos) m/e 237 (M+1).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
98.6 mL
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 1 L flask with mechanical stirrer was added 4-chloro-1H-indazole (75.0 g, 0.492 mol), pyridinium p-toluenesulfonate (1.24 g, 4.92 mmol), CH2Cl2 (500 ml) and 3,4-dihydro-2H-pyran (98.6 ml, 1.08 mol). With stirring, this mixture was heated to 45° C. for 16 hours. Analysis of reaction mixture shows production of both isomers of product. Cooled reaction to 25° C. and added CH2Cl2 (200 ml). Washed the solution with water (300 ml) and saturated NaHCO3 (250 ml). Dried the organics with MgSO4 and concentrated to dryness. Purified the crude product by dissolving in EtOAc/Hexanes (4:6, 1 L) and adding SiO2 (1.2 L). The mixture was filtered and the cake was washed with EtOAc/Hexanes (4:6, 2 L). The organics were concentrated in vacuo to yield 110.2 g (95%) as an orange solid. Isomer 1: 1H NMR (400 MHz, CDCl3) δ 8.10 (d, J=1 Hz, 1H), 7.50 (dd, J=9 Hz, 1 Hz 1H), 7.29 (dd, J=9 Hz, 8 Hz, 1H), 7.15 (dd, J=8 Hz, 1 Hz, 1H) 5.71 (dd, J=9 Hz, 3 Hz, 1H) 4.02 (m, 1H) 3.55 (m, 1H) 2.51 (m, 1H) 2.02 (m, 2H) 1.55 (m, 3H). LCMS (ESI pos) m/e 237 (M+1); Isomer 2: 1H NMR (400 MHz, CDCl3) δ 8.25 (d, J=1 Hz, 1H), 7.62 (dd, J=9 Hz, 1 Hz 1H), 7.20 (dd, J=9 Hz, 8 Hz 1H), 7.06 (dd, J=8 Hz, 1 Hz 1H) 5.69 (dd, J=9 Hz, 3 Hz 1H) 4.15 (m, 1H) 3.80 (m, 1H) 2.22 (m, 2H) 2.05 (m, 1H) 1.75 (m, 3H). LCMS (ESI pos) m/e 237 (M+1).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
98.6 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
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4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 3
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4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 4
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4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 5
4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 6
4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

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